1-Bromo-2,4-difluoro-5-ethoxybenzene

Description

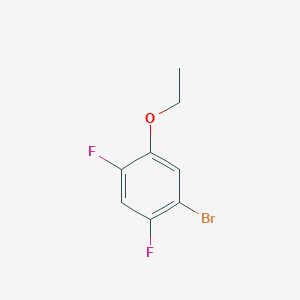

1-Bromo-2,4-difluoro-5-ethoxybenzene (CAS: 1288999-94-9) is a halogenated aromatic compound with a bromine atom at position 1, fluorine atoms at positions 2 and 4, and an ethoxy group at position 3. The ethoxy substituent enhances steric bulk and alters electronic properties compared to simpler bromo-difluorobenzene derivatives, making it relevant for applications in pharmaceuticals, agrochemicals, or materials science.

Propriétés

IUPAC Name |

1-bromo-5-ethoxy-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIJTMUVDDOQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501290778 | |

| Record name | 1-Bromo-5-ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900175-11-3 | |

| Record name | 1-Bromo-5-ethoxy-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-5-ethoxy-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501290778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-difluoro-5-ethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the bromination of 2,4-difluoro-5-ethoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide . The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve high-quality products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2,4-difluoro-5-ethoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Electrophilic Aromatic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperature and acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Products include 2,4-difluoro-5-ethoxybenzene derivatives with various substituents replacing the bromine atom.

Electrophilic Aromatic Substitution: Products include nitro or sulfonic acid derivatives of this compound.

Applications De Recherche Scientifique

Scientific Research Applications of 1-Bromo-2,4-difluoro-5-ethoxybenzene

This compound is an organic compound with the molecular formula and a molecular weight of 237.04 g/mol. It is utilized in scientific research as a building block for synthesizing complex organic molecules and in the development of bioactive molecules.

Applications

- Chemistry this compound serves as a building block in the synthesis of complex organic molecules, such as agrochemicals and pharmaceuticals.

- Biology This compound is used in the development of bioactive molecules and probes designed for studying biological processes.

- Medicine It is involved in the synthesis of potential therapeutic agents that target specific biological pathways.

- Industry this compound is used in producing specialty chemicals and materials with specific properties.

Reactions

Major products formed from this compound include:

- Nucleophilic Substitution Products include 2,4-difluoro-5-ethoxybenzene derivatives with various substituents replacing the bromine atom.

- Electrophilic Aromatic Substitution Products include nitro or sulfonic acid derivatives of this compound.

Additional Uses

Mécanisme D'action

The mechanism of action of 1-Bromo-2,4-difluoro-5-ethoxybenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds .

Comparaison Avec Des Composés Similaires

Key Structural Analogues

| Compound Name | Substituents | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-Bromo-2,4-difluoro-5-ethoxybenzene | Br, 2-F, 4-F, 5-OCH2CH3 | 1288999-94-9 | ~241.01 | Ethoxy group introduces steric bulk |

| 1-Bromo-2,4-difluorobenzene | Br, 2-F, 4-F | 1072-85-1 | 192.98 | Simpler structure, higher volatility |

| 1-Bromo-2,4-dimethoxybenzene | Br, 2-OCH3, 4-OCH3 | 55034-12-3 | 247.08 | Methoxy groups enhance electron density |

| 1-Bromo-3,5-difluorotoluene | Br, 3-F, 5-F, CH3 | 141776-91-2 | 207.02 | Methyl group reduces reactivity |

| 1-Bromo-2,4-dimethoxy-5-iso-perfluoropropyl-benzene | Br, 2-OCH3, 4-OCH3, iso-C3F7 | N/A | ~408.1 (estimated) | Fluorinated alkyl chain enhances hydrophobicity |

Key Observations :

Reactivity Trends :

- Electron-withdrawing fluorine atoms deactivate the benzene ring, favoring reactions at the para position relative to the ethoxy group.

- The ethoxy group’s steric bulk may hinder reactions requiring planar transition states, such as Suzuki-Miyaura couplings .

Physical and Spectral Properties

Boiling Points and Stability

| Compound | Boiling Point (°C) | Density (g/cm³) | Stability Notes |

|---|---|---|---|

| This compound | Not reported | Not available | Discontinued; likely sensitive to light/moisture |

| 1-Bromo-2,4-difluorobenzene | 234 | 1.724 | Stable under inert conditions |

| 1-Bromo-3,5-difluorotoluene | 65 | 1.6 | Volatile; requires cold storage |

Spectral Data :

- 1H NMR : Ethoxy protons (OCH2CH3) would appear as a triplet (δ ~1.3 ppm) and quartet (δ ~3.5 ppm), distinct from methoxy singlets (δ ~3.3–3.8 ppm) in analogues like 1-Bromo-2,4-dimethoxybenzene .

- 19F NMR : Fluorine atoms at positions 2 and 4 would show distinct shifts influenced by the electron-donating ethoxy group .

Handling Recommendations :

Activité Biologique

1-Bromo-2,4-difluoro-5-ethoxybenzene (C9H8BrF2O) is an organofluorine compound that has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by its unique structure, which incorporates bromine and fluorine substituents on a benzene ring. The presence of these halogens significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H8BrF2O |

| Molecular Weight | 251.06 g/mol |

| Boiling Point | 210 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies indicate that it may modulate enzyme activities and influence cell signaling pathways.

Key Targets:

- Phosphoinositide 3-Kinase (PI3K) : This compound has been shown to inhibit PI3K activity, affecting the PI3K/AKT/mTOR pathway crucial for cell growth and survival.

- Histone Deacetylases (HDACs) : Research suggests potential inhibitory effects on HDACs, which play a significant role in gene regulation and cancer progression .

Pharmacological Effects

This compound exhibits a range of pharmacological effects, including:

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress .

- Anti-inflammatory Properties : In vitro studies have shown that it can reduce inflammatory markers in various cell types .

Case Studies

- In Vitro Studies : A study evaluated the impact of this compound on human fibroblasts. The results indicated a significant reduction in cell proliferation at higher concentrations, suggesting cytotoxic effects associated with dose dependency .

- Animal Models : In animal studies, administration of the compound at lower doses exhibited beneficial effects such as reduced inflammation and improved metabolic profiles. However, higher doses resulted in adverse effects including organ toxicity .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Scavenges free radicals |

| Anti-inflammatory | Reduces inflammatory cytokines |

| Cytotoxicity | Dose-dependent effects on cell proliferation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.